One-Step High-Yield Synthesis Protocol
A key differentiator for 5-Chloro-6-methoxypyridazin-3(2H)-one is the existence of a validated one-step synthesis protocol that delivers the compound in quantitative yield. In contrast, the syntheses of close isomers like 6-chloro-5-methoxypyridazin-3(2H)-one (CAS 114333-03-8) or 4-chloro-6-methoxypyridazin-3(2H)-one (CAS 113707-82-7) are typically described in more complex, multi-step procedures without explicit reporting of comparable, high-yielding single-step methods [1]. This established route reduces the risk associated with developing a bespoke synthetic sequence and improves supply chain predictability for procurement .
| Evidence Dimension | Synthetic Yield and Procedure Complexity |
|---|---|
| Target Compound Data | Quantitative yield (implied 99%+ or 100%) via a one-step synthesis using adapted Vilsmeier conditions [1]. |
| Comparator Or Baseline | Related positional isomers (e.g., 4-chloro and 6-chloro methoxy pyridazinones) lack published single-step, quantitative-yield protocols and are typically synthesized via multi-step routes requiring isolation and purification of intermediates . |
| Quantified Difference | The target compound's synthesis is a one-step, quantitative-yield procedure versus multi-step syntheses for comparators where overall yields are lower and process complexity is higher. |
| Conditions | One-step synthesis using adapted Vilsmeier conditions, followed by characterization with 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy [1]. |
Why This Matters
A high-yield, single-step synthetic protocol directly translates to lower cost of goods, faster procurement lead times, and higher batch-to-batch consistency, which are critical factors for scale-up and research continuity.
- [1] OUCI. One-step synthesis of 5-Chloro-6-methoxypyridazin-3(2H)-one in quantitative yield using adapted Vilsmeier conditions. View Source
